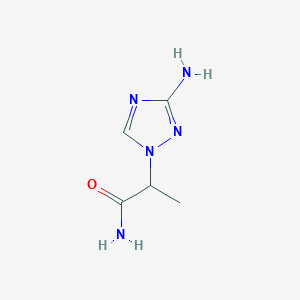![molecular formula C9H11NO2 B13171279 8-Oxaspiro[bicyclo[3.2.1]octane-2,2'-oxirane]-3'-carbonitrile](/img/structure/B13171279.png)
8-Oxaspiro[bicyclo[3.2.1]octane-2,2'-oxirane]-3'-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Oxaspiro[bicyclo[3.2.1]octane-2,2’-oxirane]-3’-carbonitrile is a complex organic compound characterized by its unique spirocyclic structure. This compound features a bicyclic octane ring fused with an oxirane ring and a carbonitrile group, making it an interesting subject for chemical research and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Oxaspiro[bicyclo[3.2.1]octane-2,2’-oxirane]-3’-carbonitrile typically involves multiple steps, starting from simpler organic molecules. One common method includes the double Michael addition to cyclic dienones, which allows for the formation of the bicyclic core . The reaction conditions often involve the use of strong bases and controlled temperatures to ensure the correct stereochemistry of the product.
Industrial Production Methods
While specific industrial production methods for 8-Oxaspiro[bicyclo[3.2.1]octane-2,2’-oxirane]-3’-carbonitrile are not well-documented, the general approach would likely involve scalable versions of the laboratory synthesis methods. This could include the use of continuous flow reactors to maintain precise control over reaction conditions and improve yield.
Chemical Reactions Analysis
Types of Reactions
8-Oxaspiro[bicyclo[3.2.1]octane-2,2’-oxirane]-3’-carbonitrile can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be opened under oxidative conditions.
Reduction: The carbonitrile group can be reduced to an amine.
Substitution: The oxirane ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can react with the oxirane ring under mild conditions.
Major Products Formed
Oxidation: Products may include diols or carboxylic acids.
Reduction: Amines or alcohols can be formed.
Substitution: Substituted oxirane derivatives are common products.
Scientific Research Applications
8-Oxaspiro[bicyclo[3.2.1]octane-2,2’-oxirane]-3’-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 8-Oxaspiro[bicyclo[3.2.1]octane-2,2’-oxirane]-3’-carbonitrile exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved are still under investigation, but its unique structure allows for specific interactions that can be exploited in various fields.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 8-Oxaspiro[bicyclo[3.2.1]octane-2,2’-oxirane]-3’-carboxylate
- 8-Oxabicyclo[3.2.1]octane
- 2-Azabicyclo[3.2.1]octane
Uniqueness
8-Oxaspiro[bicyclo[321]octane-2,2’-oxirane]-3’-carbonitrile stands out due to its spirocyclic structure, which imparts unique chemical and physical properties
Properties
Molecular Formula |
C9H11NO2 |
|---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
spiro[8-oxabicyclo[3.2.1]octane-2,3'-oxirane]-2'-carbonitrile |
InChI |
InChI=1S/C9H11NO2/c10-5-8-9(12-8)4-3-6-1-2-7(9)11-6/h6-8H,1-4H2 |
InChI Key |
UZEUQSPTKDBUKG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C3(CCC1O2)C(O3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-Bromopropyl)bicyclo[2.2.1]heptane](/img/structure/B13171196.png)
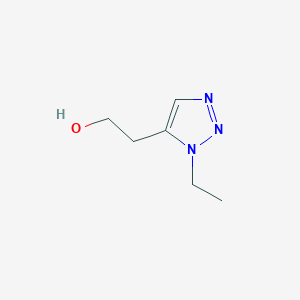
![Methyl 2-chloro-4,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13171205.png)
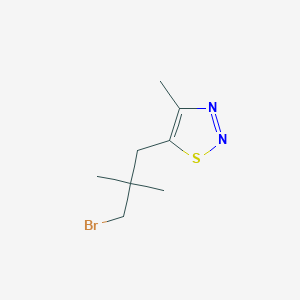

![4-Methoxy-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B13171231.png)
![3-[(Z)-2-Bromoethenyl]thiophene](/img/structure/B13171236.png)

![tert-butyl N-[1-(2-aminobutanoyl)piperidin-4-yl]carbamate](/img/structure/B13171254.png)
![2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid](/img/structure/B13171260.png)
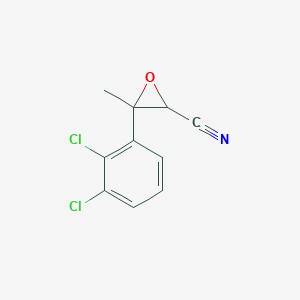
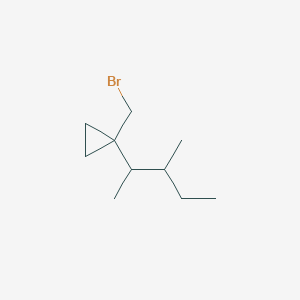
![2-[(Benzyloxy)methyl]-2-(chloromethyl)oxane](/img/structure/B13171276.png)
